molecular formula C9H9NO5 B174978 3,6-Dimethoxy-2-nitrobenzaldehyde CAS No. 1206-55-9

3,6-Dimethoxy-2-nitrobenzaldehyde

Cat. No.: B174978
CAS No.: 1206-55-9
M. Wt: 211.17 g/mol
InChI Key: IOHYBMYWODOPEY-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 3,6-dimethoxybenzaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-2-nitrobenzaldehyde
  • 2,6-Dinitrobenzaldehyde
  • 3,5-Dimethoxy-2-nitrobenzaldehyde

Uniqueness

3,6-Dimethoxy-2-nitrobenzaldehyde is unique due to the specific positioning of its methoxy and nitro groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical behaviors and applications compared to its isomers and other similar compounds .

Properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHYBMYWODOPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296118
Record name 3,6-dimethoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-55-9
Record name 1206-55-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107746
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHOXY-2-NITROBENZALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,6-Dimethoxy-2-nitrobenzaldehyde in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. It is particularly useful for constructing more complex heterocyclic compounds, specifically benzo[b]thiophenequinones [, ]. These quinones demonstrate promising biological activities, including anti-leishmanial and anti-HTLV-1 properties [].

Q2: Can you describe a specific synthetic route where this compound plays a key role?

A2: Certainly. Researchers utilized this compound as a starting material to synthesize 3-amino-2-methoxycarbonyl-4,7-dimethoxybenzo[b]thiophene []. This multi-step synthesis involved converting the aldehyde group into various functional groups, ultimately leading to the desired benzo[b]thiophene derivative. This compound then served as a precursor for biologically active benzo[b]thiophene-4,7-quinones [].

Q3: Has the synthesis of this compound been re-examined or optimized?

A3: Yes. While an established method for synthesizing this compound existed, a research article specifically focused on re-examining and potentially improving its preparation []. Although the specific details of this re-examination are not provided in the abstract, it highlights the ongoing efforts to optimize synthetic routes for this important compound.

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